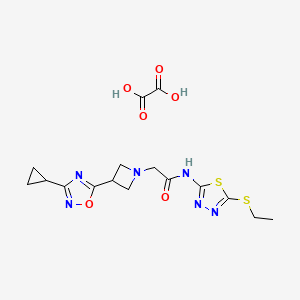

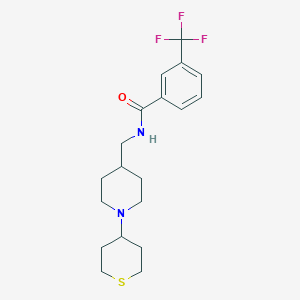

![molecular formula C22H20ClN3O4S B2398310 N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide CAS No. 1326831-48-4](/img/structure/B2398310.png)

N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, would likely be a key feature of its structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis, and the pyrimidine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and melting point .Aplicaciones Científicas De Investigación

- The title compound has demonstrated aphicidal activity against two common aphid species: Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5% inhibition) .

- The same compound also exhibits antifungal activity against Pythium aphanidermatum (62.0% inhibition) .

- It consists of a benzene ring and a 1,3,5-triazine ring. The carbon atoms in the benzene ring are nearly coplanar, while the 1,3,5-triazine ring exhibits a half-chair conformation .

- Substituted triazine compounds, like this one, have gained attention for their medicinal and agrochemical applications .

- The electron-withdrawing group NO2 plays a crucial role in providing insecticidal properties .

- Benzyl groups, similar to the one in this compound, have exhibited outstanding activities in other insecticides and fungicides .

Aphicidal Activity

Antifungal Properties

Structural Insights

Design Implications

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[4-(4-methylsulfanylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S/c1-31-16-8-4-14(5-9-16)20-19-17(12-30-21(19)28)26(22(29)25-20)11-18(27)24-10-13-2-6-15(23)7-3-13/h2-9,20H,10-12H2,1H3,(H,24,27)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMBWGVABJHDCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2398229.png)

![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)